beta-Tocopherol

Catalog No.
S631230
CAS No.
148-03-8
M.F
C₂₈H₄₈O₂
M. Wt
416.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Tocopherol

CAS Number

148-03-8

Product Name

beta-Tocopherol

IUPAC Name

(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C₂₈H₄₈O₂

Molecular Weight

416.7 g/mol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1

InChI Key

WGVKWNUPNGFDFJ-DQCZWYHMSA-N

SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

Synonyms

DL-β-Tocopherol; dl-β-Tocopherol; p-Xylotocopherol; 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol; 2,5,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol;

Canonical SMILES

CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O

Isomeric SMILES

CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O

Antioxidant Properties

Beta-tocopherol, like other forms of vitamin E, has antioxidant properties. This means it may help protect cells from damage caused by free radicals [National Institutes of Health (.gov) on Vitamin E ]. Researchers are investigating its potential role in preventing chronic diseases associated with oxidative stress, such as heart disease and cancer [National Institutes of Health (.gov) on Vitamin E ].

Biological Functions

Beta-tocopherol may have various biological functions beyond its antioxidant properties. Some studies suggest it may play a role in cell signaling and gene regulation [National Institutes of Health (.gov) on Vitamin E ]. More research is needed to fully understand these potential functions.

Comparison with Alpha-Tocopherol

While both are forms of vitamin E, beta-tocopherol differs from alpha-tocopherol in its chemical structure and biological activity. Alpha-tocopherol is more efficiently absorbed and incorporated into tissues in the human body [National Institutes of Health (.gov) on Vitamin E ]. However, beta-tocopherol may have some unique biological properties that warrant further investigation )].

Beta-tocopherol is one of the eight forms of vitamin E, classified under tocopherols, which are organic compounds with antioxidant properties. The chemical structure of beta-tocopherol consists of a chromanol ring with two methyl groups at positions 5 and 8, differentiating it from other tocopherols such as alpha-tocopherol, which has three methyl groups at positions 2, 7, and 8 . Beta-tocopherol is primarily found in various plant oils and nuts, albeit in lower concentrations compared to its alpha counterpart. Its role within the vitamin E family includes acting as a fat-soluble antioxidant, protecting cellular membranes from oxidative damage caused by free radicals .

Beta-tocopherol acts as a chain-breaking antioxidant within cell membranes. It intercepts free radicals, unstable molecules that can damage cells, by donating a hydrogen atom. This stabilizes the free radical and prevents it from causing further damage []. Additionally, beta-tocopherol might have other biological functions, such as modulating cell signaling pathways, but research is ongoing.

Typical of phenolic compounds. It can be oxidized to form cation radicals in the presence of certain solvents like dichloromethane or acetonitrile. This oxidation process involves the removal of a hydrogen atom from the hydroxyl group, leading to the formation of a stable tocopheryl radical . The tocopheryl radical can further react with other radicals or antioxidants like ascorbic acid (vitamin C) to regenerate beta-tocopherol, thus maintaining its antioxidant activity.

The biological activity of beta-tocopherol is primarily attributed to its antioxidant properties. It scavenges free radicals and interrupts lipid peroxidation processes, thereby protecting cellular structures from oxidative stress . While alpha-tocopherol is recognized as the most biologically active form in humans, beta-tocopherol also contributes to antioxidative defense mechanisms and has been shown to exhibit anti-inflammatory effects. Research indicates that it may play a role in modulating immune responses and cellular signaling pathways .

Beta-tocopherol is biosynthesized in plants through two main pathways: the Shikimate pathway and the Methylerythritol Phosphate pathway. The Shikimate pathway generates the chromanol ring from homogentisic acid, while the Methylerythritol Phosphate pathway synthesizes the hydrophobic side chain essential for tocopherols . In laboratory settings, beta-tocopherol can be synthesized through various

Beta-tocopherol has several applications across various fields:

  • Nutritional Supplements: It is included in dietary supplements for its antioxidant properties.
  • Food Industry: Used as a food additive to prevent oxidation in oils and fats.
  • Cosmetics: Incorporated into skincare products for its protective effects against skin aging and oxidative stress.
  • Pharmaceuticals: Explored for potential therapeutic roles in cardiovascular health and cancer prevention due to its anti-inflammatory properties .

Beta-tocopherol shares similarities with other tocopherols and tocotrienols but has unique structural characteristics that influence its biological activity. Below is a comparison with related compounds:

CompoundStructure CharacteristicsBiological Activity
Alpha-TocopherolThree methyl groups at positions 2, 7, 8Highest biological activity; preferred form in humans
Gamma-TocopherolOne methyl group at position 7Antioxidant activity; less effective than alpha
Delta-TocopherolNo methyl groups at positions 2, 7, 8Minimal biological activity; primarily studied for its potential health benefits
Alpha-TocotrienolThree double bonds in side chainExhibits unique properties related to cholesterol metabolism
Beta-TocotrienolTwo double bonds in side chainSimilar antioxidant properties; less studied than tocopherols

Physical Description

Solid

XLogP3

10.3

Appearance

Unit:50 mg/ml, 1mlSolvent:hexanePurity:TLC 95%, GC 98%, HPLC 98%Physical liquid

Melting Point

25°C

UNII

9U6A490501

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

16698-35-4
148-03-8

Wikipedia

Beta-Tocopherol

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel-: ACTIVE
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE

Dates

Modify: 2023-08-15
1. Afaf Kamal-Eldin and Lars-Ake Appelqvist The chemistry and antioxidant properties of tocopherols and tocotrienols, Lipids, July; 31 (7): 671-701, 19962. G. W. Burton, and M. G. Traber Vitamin E: Antioxidant Activity, Biokinetics, and Bioavailability, Annual Review of Nutrition, July Vol. 10: 357-382, 19903. G. W. Burton and K. Ingold Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro, U. J. Am. Chem. Soc., 103, 6472-6477, 19814. Anchalee Sirikhachornkit, Jai W. Shin, Irene Baroli, and Krishna K. Niyogi Replacement of a -tocopherol by ß -tocopherol enhances resistance to photo-oxidative stress in a xanthophyll-deficient strain of Chlamydomonas reinhardtii, Eukaryotic Cell, doi:10.1128, 2009

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